4-Pyridinyl Boronic Acid
Description
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Properties
CAS No. |
1962-15-5 |
|---|---|
Molecular Formula |
C4H11O4P |
Origin of Product |
United States |
Significance of Boronic Acids in Modern Organic Chemistry and Materials Science
Boronic acids, organic compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern science. boronmolecular.commolecularcloud.org Their importance stems from their unique chemical properties, including their stability in air and moisture, low toxicity, and compatibility with a wide range of functional groups. researchgate.net These characteristics make them valuable reagents in various chemical transformations. boronmolecular.com
In organic synthesis, boronic acids are most notably utilized in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.comacs.org This palladium-catalyzed reaction forms a carbon-carbon bond between the organic group of the boronic acid and an organohalide, providing a powerful method for constructing complex molecules, including pharmaceuticals and agrochemicals. boronmolecular.comboronmolecular.com Beyond the Suzuki-Miyaura coupling, boronic acids participate in other significant reactions like the Chan-Lam coupling, which forms carbon-nitrogen or carbon-oxygen bonds. molecularcloud.org
The utility of boronic acids extends to materials science, where they serve as building blocks for advanced materials. boronmolecular.com Their ability to form reversible covalent bonds with diols (compounds with two hydroxyl groups), such as sugars and amino acids, is a key feature. boronmolecular.commolecularcloud.org This property is harnessed in the development of sensors for various analytes, including glucose, and in the fabrication of functional materials with tailored electronic and optical properties. boronmolecular.comresearchgate.net
Distinctive Research Attributes of 4 Pyridinyl Boronic Acid Architectures
4-Pyridinyl boronic acid, a heterocyclic boronic acid, possesses distinct attributes that make it a compound of significant research interest. apolloscientific.co.uk The presence of the nitrogen atom in the pyridine (B92270) ring imparts unique electronic properties and reactivity compared to its aryl boronic acid counterparts. apolloscientific.co.uk This nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, influencing the supramolecular assembly of molecules. chemicalbook.com
The stability of this compound is a notable feature, especially when compared to its 2-pyridyl isomer, which is known for its instability. mdpi.compreprints.org This stability allows for its reliable use in various synthetic applications, including the robust Suzuki-Miyaura coupling reactions. mdpi.compreprints.org Furthermore, the pyridine ring enhances the reactivity of the boronic acid moiety, making it a valuable component in the synthesis of diverse compounds. apolloscientific.co.uk
The structure of this compound allows it to act as a versatile building block in crystal engineering and the construction of supramolecular architectures. chemicalbook.comlookchem.com It can form hydrogen-bonded networks and coordinate with metal centers, leading to the formation of one-, two-, and three-dimensional structures with specific functionalities. chemicalbook.comchemicalbook.com
Foundational Research Trajectories for 4 Pyridinyl Boronic Acid Systems
Organometallic Approaches in this compound Synthesis
Organometallic strategies represent a foundational and widely employed route for the synthesis of pyridinyl boronic acids. arkat-usa.org These methods typically involve the generation of a pyridinyl organometallic species, which is then quenched with a boron electrophile.
Halogen-Metal Exchange and Subsequent Borylation Methodologies
The halogen-metal exchange reaction is a cornerstone for the preparation of pyridinyl boronic acids and their esters. arkat-usa.org This approach remains one of the most cost-effective and dependable methods for large-scale synthesis. arkat-usa.org The general principle involves the reaction of a halopyridine with an organometallic reagent to form a pyridinylmetal intermediate, which is subsequently treated with a trialkyl borate. arkat-usa.orgrsc.org Iodinated and brominated pyridines readily undergo this exchange, leading to higher yields of the desired boronic acid products. arkat-usa.org
Organolithium reagents, such as n-butyllithium (n-BuLi), are frequently used to perform halogen-metal exchange on halopyridines. arkat-usa.orgdergipark.org.tr For instance, the reaction of 4-bromopyridine (B75155) hydrochloride with an inorganic base can liberate the free 4-bromopyridine, which then undergoes halogen-metal exchange with an organolithium reagent at low temperatures. google.comgoogle.com The resulting 4-pyridyllithium is then quenched with a boronic ester, like triisopropyl borate, to yield the corresponding this compound derivative. dergipark.org.trthieme-connect.com This method's efficiency can be influenced by the solvent and temperature. arkat-usa.org A notable advancement involves using toluene (B28343) as a solvent for the lithium-halogen exchange, which has been reported to produce this compound in very high yields (98-99%). thieme-connect.com
Organomagnesium halides, or Grignard reagents, also serve as effective reagents for halogen-metal exchange in the synthesis of pyridinyl boronic acids. arkat-usa.orgrsc.org The process is analogous to that with organolithium reagents, where a halopyridine is treated with a Grignard reagent to form a pyridinylmagnesium halide. This intermediate is then reacted with a trialkyl borate. arkat-usa.org However, challenges such as the poor solubility of the resulting 3-pyridinylmagnesium chloride have been noted, which can lead to unsatisfactory conversions to the boronic acid due to low reactivity. thieme-connect.com
To overcome challenges associated with the reactivity of certain functional groups on the pyridine (B92270) ring that are incompatible with organometallic reagents (e.g., esters, nitriles), an in situ quench procedure has been developed. arkat-usa.org In this revised protocol, the organometallic reagent is added to a cooled mixture of the halopyridine and the trialkyl borate. arkat-usa.org This technique generally provides significantly better yields, especially when the starting halopyridine contains sensitive functional groups. arkat-usa.org
Directed Ortho-Metallation (DoM) and Borylation Strategies
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. dergipark.org.tracs.org In the context of pyridine chemistry, a directing group on the pyridine ring guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA). dergipark.org.trresearchgate.net The resulting lithiated intermediate is then trapped with an electrophile, such as a trialkyl borate, to introduce a boronic acid or ester group. dergipark.org.tracs.org
This methodology has been successfully applied to the synthesis of various substituted pyridinyl boronic acids. dergipark.org.tracs.org For example, 2-chloro-6-methoxypyridine (B123196) can be lithiated via a DoM reaction with LDA and then treated with triisopropylborate to produce 6-chloro-2-methoxypyridin-3-ylboronic acid. dergipark.org.tr The choice of the directing group is crucial for the success and regioselectivity of the reaction.
One-pot procedures combining DoM, borylation, and subsequent reactions like the Suzuki-Miyaura cross-coupling have been developed to avoid the often-difficult isolation of pyridyl boronic acids, which can be unstable and prone to deboronation. acs.orgnih.gov
Transition Metal-Catalyzed Borylation Pathways for this compound Formation
In recent years, transition metal-catalyzed C-H bond activation and borylation have emerged as highly efficient and atom-economical methods for the synthesis of aryl and heteroaryl boronic esters. thieme-connect.denih.gov These reactions offer direct routes to borylated pyridines from the parent heterocycle, avoiding the need for pre-functionalized starting materials like halopyridines. thieme-connect.denih.gov
Iridium- and rhodium-based catalysts are particularly prominent in this field. arkat-usa.org The iridium-catalyzed borylation of C-H bonds has become a preferred method due to its high efficiency and tolerance of a wide range of functional groups. researchgate.net However, the application of this methodology to pyridines can be challenging due to the Lewis basicity of the pyridine nitrogen, which can inhibit the catalyst. nih.govworktribe.comworktribe.com
Regioselectivity in these reactions is influenced by steric and electronic factors. researchgate.net For instance, iridium-catalyzed borylation of pyridine itself can lead to a mixture of borylated products. researchgate.net However, by strategically placing substituents on the pyridine ring, the regioselectivity can be controlled. acs.orgnih.gov For example, a bulky substituent can direct the borylation to a less sterically hindered position. acs.org
Rhodium-catalyzed borylation has also been developed, sometimes offering different selectivity compared to iridium catalysts. nih.govacs.orgresearchgate.net For example, rhodium catalysts have been used for the C6-selective C-H borylation of 2-pyridones. nih.govacs.org The choice of catalyst, ligands, and reaction conditions is critical in determining the outcome and selectivity of the borylation reaction. thieme-connect.deresearchgate.net
Below is a table summarizing key findings in the transition metal-catalyzed borylation of pyridines:
| Catalyst System | Substrate | Position of Borylation | Key Findings | Reference |
| [Ir(COD)(OMe)]2 / dtbpy | Pyridine | Mixture (mainly meta) | Demonstrated the feasibility of Ir-catalyzed pyridine borylation, highlighting selectivity challenges. | researchgate.net |
| [Ir(cod)OMe]2 / dtbpy | 2-Chloro-4-(trifluoromethyl)pyridine | 6-position | The 2-chloro substituent stabilizes the product and directs borylation to the 6-position. | worktribe.com |
| Rhodium / Pyridine directing group | 2-Pyridones | C6 | Achieved perfect site selectivity for C6-borylation. | nih.govacs.org |
| Ir-LA bifunctional catalyst | Pyridines | meta-selective | A novel approach using a Lewis acid co-catalyst to achieve meta-selectivity. | thieme-connect.de |
Palladium-Catalyzed Cross-Coupling of Halopyridines with Boron Reagents
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and their application to the synthesis of pyridinyl boronic acids is no exception. arkat-usa.orgdergipark.org.tr This method typically involves the reaction of a halopyridine with a diboron (B99234) reagent in the presence of a palladium catalyst. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote the selective cross-coupling at the C4 position of 2,4-dichloropyridines. nih.gov
The Miyaura borylation, a specific type of palladium-catalyzed cross-coupling, utilizes a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to introduce the boronic ester functionality onto the pyridine ring. rsc.org The reaction mechanism generally involves the oxidative addition of the halopyridine to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the pyridinyl boronic ester and regenerate the catalyst. rsc.org These reactions are often compatible with a wide range of functional groups, making them highly versatile. nih.gov
| Parameter | Description | References |
|---|---|---|
| Reactants | Halopyridines (I, Br, Cl) and a boron reagent (e.g., bis(pinacolato)diboron). | arkat-usa.orgrsc.org |
| Catalyst | Palladium complexes, often with phosphine (B1218219) or N-heterocyclic carbene ligands. | nih.govsci-hub.se |
| Key Advantage | High functional group tolerance and established methodology. | nih.govnih.gov |
| Common Application | Synthesis of a wide variety of substituted pyridinyl boronic esters. | dergipark.org.tracs.org |
Iridium-Catalyzed C-H Bond Activation and Borylation
A more atom-economical approach to pyridinyl boronic acids involves the direct C-H bond activation and borylation of the pyridine ring, a transformation often catalyzed by iridium complexes. arkat-usa.orgresearchgate.netrsc.org This methodology circumvents the need for pre-functionalized halopyridines, directly converting C-H bonds to C-B bonds. The regioselectivity of the borylation is a key challenge and is influenced by steric and electronic factors of the pyridine substrate and the ligands on the iridium catalyst. researchgate.netresearchgate.net
Typically, a catalytic system composed of an iridium precursor, such as [Ir(cod)Cl]₂, and a bidentate ligand, like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), is employed with a diboron reagent. researchgate.net One of the challenges with this method is the potential for catalyst inhibition due to the coordination of the pyridine nitrogen to the iridium center. rsc.orgnih.gov However, strategic placement of substituents on the pyridine ring can mitigate this issue and control the regioselectivity of the borylation. rsc.orgnih.gov
| Aspect | Details | References |
|---|---|---|
| Starting Material | Pyridine or substituted pyridines. | researchgate.netrsc.org |
| Key Reagents | Iridium catalyst (e.g., [Ir(cod)Cl]₂) and a diboron reagent (e.g., B₂pin₂). | researchgate.net |
| Major Advantage | Direct functionalization of C-H bonds, increasing atom economy. | arkat-usa.orgresearchgate.net |
| Challenge | Controlling regioselectivity and overcoming catalyst inhibition by the pyridine nitrogen. | rsc.orgnih.gov |
Rhodium-Catalyzed C-F Bond Activation and Borylation
The activation and functionalization of carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry, present a significant synthetic challenge. researchgate.net However, recent advancements have demonstrated the feasibility of rhodium-catalyzed C-F bond borylation, providing a novel route to fluorinated pyridinyl boronic acids. nih.gov This method is particularly valuable for the synthesis of molecules with applications in materials science and pharmaceuticals, where fluorine substitution can impart unique properties. researchgate.net
These reactions often employ a rhodium catalyst, such as [Rh(cod)₂]BF₄, and a diboron reagent to convert a C-F bond on a polyfluoroarene to a C-B bond. nih.gov The reaction can proceed with high efficiency and selectivity, particularly for the ortho-C-F bond relative to a directing group on the aromatic ring. nih.gov Mechanistic studies suggest the involvement of a Rh(III)/Rh(V) catalytic cycle. nih.gov While less common than C-H or C-X (X=Cl, Br, I) borylation, C-F activation represents a rapidly developing area with significant potential. acs.org
Cycloaddition Reactions in the Synthesis of Pyridinyl Boronic Acids
Cycloaddition reactions offer a powerful and convergent strategy for the construction of the pyridine ring itself, with the simultaneous incorporation of a boronic acid or ester functionality. arkat-usa.org One notable example is the inverse-electron-demand aza-Diels-Alder reaction between 1,2,4-triazines and alkynylboronates. nih.gov This approach allows for the rapid assembly of highly substituted pyridines with predictable regiocontrol. nih.gov
Another innovative strategy involves a diboration-6π-electrocyclization sequence. whiterose.ac.uk In this method, an alkyne-containing substrate undergoes a catalytic diboration, followed by a thermally induced 6π-electrocyclization to form the pyridine ring bearing a boronic ester group. whiterose.ac.uk These cycloaddition-based methods provide access to a diverse range of functionalized pyridinyl boronic acid derivatives from readily available starting materials. nih.govwhiterose.ac.uk
Overcoming Synthetic Challenges and Advancements in Methodological Development
Strategies for Mitigating Protodeboronation in Pyridinyl Boronic Acid Synthesis
A significant challenge in the synthesis and application of pyridinyl boronic acids is their susceptibility to protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. wikipedia.org This undesired side reaction is particularly prevalent for certain isomers, such as 2-pyridinyl boronic acid, especially under neutral pH conditions where a reactive zwitterionic species can form. wikipedia.orgnih.gov
Several strategies have been developed to mitigate protodeboronation. One approach involves conducting reactions under acidic or basic conditions to shift the equilibrium away from the reactive zwitterion. wikipedia.org Another effective strategy is the use of "slow release" protocols, where the boronic acid is generated in situ from a more stable precursor, such as an organotrifluoroborate or a MIDA (N-methyliminodiacetic acid) boronate ester. wikipedia.org The choice of reaction conditions and the specific boronic acid derivative are crucial for minimizing this decomposition pathway. nih.gov
| Strategy | Mechanism of Action | References |
|---|---|---|
| pH Control | Shifting the equilibrium away from the reactive zwitterionic form of the boronic acid. | wikipedia.org |
| Slow Release Precursors | In situ generation of the boronic acid from more stable derivatives like MIDA boronates or trifluoroborates. | wikipedia.org |
| Use of Additives | Metal salts like copper and silver can sometimes accelerate the desired cross-coupling reaction, outcompeting protodeboronation. | wikipedia.org |
| Derivatization | Conversion to more stable boronic esters. | nih.govacs.org |
Enhancing Stability through Derivatization to Boronic Esters
Converting pyridinyl boronic acids to their corresponding boronic esters is a widely adopted strategy to enhance their stability and ease of handling. arkat-usa.orgacs.org Boronic esters, particularly those derived from diols like pinacol (B44631), are generally more stable towards protodeboronation and oxidation compared to the free boronic acids. rsc.orgnih.gov This increased stability is attributed to the reduced Lewis acidity of the boron center due to the electron-donating effect of the oxygen atoms in the ester. rsc.org
The formation of cyclic boronic esters with 1,2- and 1,3-diols is a thermodynamically favorable process, often driven by the removal of water. mdpi.com While five-membered ring esters (dioxaborolanes) like pinacol esters are common and generally offer good stability, the stability can be dependent on the diol used. nih.govacs.org For instance, some six-membered ring esters (dioxaborinanes) have been shown to undergo protodeboronation more rapidly than the parent boronic acid. nih.govacs.org Nevertheless, derivatization to boronic esters remains a crucial tool for the practical application of pyridinyl boron reagents in a variety of chemical transformations. arkat-usa.orgmdpi.com
Regioselective Synthesis and Functionalization of Substituted Pyridinyl Boronic Acid Derivatives
The regioselective synthesis of substituted pyridinyl boronic acids and their subsequent functionalization are of paramount importance in medicinal chemistry and materials science, owing to the prevalence of the pyridine scaffold in pharmaceuticals and functional materials. nih.govthieme-connect.de Achieving regiocontrol in the functionalization of the pyridine ring is challenging due to its electron-deficient nature and the strong coordinating ability of the nitrogen atom, which can lead to catalyst deactivation and mixtures of isomers. thieme-connect.deresearchgate.net Consequently, significant research has focused on developing methodologies that allow for the precise installation of a boronic acid group at a specific position on the pyridine ring, which then serves as a versatile handle for further elaboration. thieme-connect.dearkat-usa.org
Key strategies for regioselective synthesis include transition-metal-catalyzed C-H borylation, halogen-metal exchange, palladium-catalyzed cross-coupling, and novel cycloaddition pathways. arkat-usa.org The resulting functionalized pyridinyl boronic acids are highly valuable intermediates, most commonly employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl structures. researchgate.net
Regioselective Synthetic Methodologies
The synthesis of pyridinyl boronic acids with specific substitution patterns is primarily achieved through methods that leverage either the inherent electronic properties of the pyridine ring or the directing effects of pre-existing substituents and specialized catalysts.
Iridium-Catalyzed C-H Borylation
Transition-metal-catalyzed C–H borylation has become a powerful, atom-economical method for preparing aryl and heteroaryl boronates. thieme-connect.de For pyridines, iridium-based catalysts are particularly effective, though achieving high regioselectivity can be complex. The selectivity is governed by a combination of steric hindrance, electronic effects, and ligand design. researchgate.net
Steric and Electronic Control : The substitution pattern on the pyridine ring itself plays a crucial role in directing the site of borylation. Generally, bulky substituents sterically hinder the ortho (C2/C6) positions. nih.gov Electronically, the lone pair on the pyridine nitrogen creates repulsion that disfavors C-H activation at the ortho positions, often leading to borylation at the meta (C3/C5) or para (C4) positions. nih.gov For instance, 2,4-dimethylpyridine (B42361) undergoes borylation predominantly at the meta-position (C5). researchgate.net Similarly, 3-substituted pyridines typically yield the meta-borylated product with high selectivity. snnu.edu.cn
Catalyst and Ligand Control : To overcome the inherent reactivity patterns, advanced catalyst systems have been developed. Nakao and co-workers designed a novel iridium-Lewis acid bifunctional catalyst featuring a 1,10-phenanthroline (B135089) ligand with a Lewis acidic alkylborane moiety. snnu.edu.cn This system interacts with the pyridine nitrogen, accelerating the catalysis and directing the borylation to the C5 position (meta) for a wide range of 2-substituted pyridines. snnu.edu.cn In another approach, a Lewis acid co-catalyst can be used to coordinate to the pyridine nitrogen, rendering the ring more electron-deficient and sterically blocking the ortho and meta positions, thereby forcing the reaction to proceed with high selectivity at the para (C4) position. thieme-connect.de
| Pyridine Substrate | Major Borylation Position | Key Influencing Factor(s) | Citation |
|---|---|---|---|
| Pyridine (unsubstituted) | meta (C3) | Electronic repulsion at C2/C6 | researchgate.net |
| 3-Substituted Pyridines | meta (C5) | Excellent meta-selectivity observed | snnu.edu.cn |
| 2,4-Dimethylpyridine | meta (C5) | Steric and electronic effects | researchgate.net |
| 2-Substituted Pyridines (with bifunctional catalyst) | meta (C5) | Lewis-acidic ligand directs functionalization | snnu.edu.cn |
| Pyridine (with Al-based Lewis Acid) | para (C4) | Steric repulsion between Lewis acid and catalyst ligand | thieme-connect.de |
Halogen-Metal Exchange and Palladium-Catalyzed Borylation
Classical methods remain highly relevant for the synthesis of specific pyridinyl boronic acid isomers. arkat-usa.org
Halogen-Metal Exchange : This two-step protocol involves the reaction of a halopyridine (typically bromo- or iodopyridine) with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate. arkat-usa.org The regioselectivity is predetermined by the position of the halogen on the starting material. This method is particularly effective for synthesizing 2-pyridinylboronic acids from 2-bromopyridines. arkat-usa.org
Palladium-Catalyzed Cross-Coupling : This approach involves the reaction of halopyridines with boron-containing reagents like bis(pinacolato)diboron (B₂pin₂) or dialkoxyhydroborane. arkat-usa.org This method is a staple for producing a variety of functionalized pyridinyl boronic esters.
Diboration-6π-Electrocyclization Strategy
A novel and efficient strategy for synthesizing pyridine-based boronic acid derivatives involves an alkyne diboration followed by a 6π-electrocyclization. whiterose.ac.uk This method allows for the rapid construction of functionalized bicyclic pyridine boronates from readily available aryl aldehydes and O-methylhydroxylamine. whiterose.ac.uk The process begins with the platinum-catalyzed diboration of an alkyne, which, upon heating, undergoes a 6π-electrocyclization to form the pyridine boronate product. whiterose.ac.uk
Functionalization of Pyridinyl Boronic Acids
The boronic acid group is a versatile functional handle that can be transformed into a wide array of other groups.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of pyridinyl boronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.net This reaction forms a carbon-carbon bond between the pyridine ring and another aryl or heteroaryl moiety, making it a powerful tool for synthesizing complex molecules.
Research has demonstrated the synthesis of functionalized pyridylboronic acids such as 2-bromo-5-pyridylboronic acid, 2-chloro-5-pyridylboronic acid, and 5-chloro-2-methoxy-4-pyridylboronic acid. researchgate.net These compounds have been successfully coupled with a variety of heteroaryl bromides to produce novel heteroarylpyridines, which are of interest for electronic and pharmaceutical applications. researchgate.net For example, 2-bromo-5-pyridylboronic acid was coupled with 2-bromothiophene (B119243) to yield the corresponding thienylpyridine derivative. researchgate.net Similarly, 5-chloro-2-methoxy-4-pyridylboronic acid was shown to couple with heteroaryl bromides at the C4 position. researchgate.net
| Pyridinyl Boronic Acid | Coupling Partner (Heteroaryl Bromide) | Product | Yield (%) | Citation |
|---|---|---|---|---|
| 2-Bromo-5-pyridylboronic acid | 2-Bromothiophene | 2-Bromo-5-(2-thienyl)pyridine | 70 | researchgate.net |
| 2-Chloro-5-pyridylboronic acid | 2-Bromothiophene | 2-Chloro-5-(2-thienyl)pyridine | 78 | researchgate.net |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | 2-Methoxy-5-(2-thienyl)pyridine | 75 | researchgate.net |
| 5-Chloro-2-methoxy-4-pyridylboronic acid | 2-Bromothiophene | 5-Chloro-2-methoxy-4-(2-thienyl)pyridine | 40 | researchgate.net |
| 5-Chloro-2-methoxy-4-pyridylboronic acid | 2-Bromo-5-ethylthiophene | 5-Chloro-4-(5-ethyl-2-thienyl)-2-methoxypyridine | 43 | researchgate.net |
Other Functionalizations
Beyond C-C bond formation, the boronic acid derivatives can undergo other useful transformations. For instance, a synthesized pyridine boronate was successfully oxidized to the corresponding phenol (B47542) and also converted to an azide (B81097) product, demonstrating the versatility of the boronate group for introducing different functionalities. whiterose.ac.uk
Carbon-Carbon Bond Formation Leveraging this compound
This compound is a pivotal reagent in advanced organic synthesis, primarily for the formation of carbon-carbon bonds. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which has become an indispensable tool for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. mdpi.comdur.ac.ukthieme-connect.com
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org this compound serves as the organoboron component, enabling the introduction of a 4-pyridinyl moiety onto a wide range of molecular scaffolds. mdpi.comacs.org This reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid precursors. thieme-connect.comresearchgate.net
The general mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, typically with the assistance of a base. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst. libretexts.org
However, the cross-coupling of nitrogen-containing heterocycles like this compound can present challenges. nih.govorganic-chemistry.org The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. nih.govresearchgate.net This has spurred significant research into ligand design to develop more active and stable catalyst systems. acs.org
The use of bulky and electron-rich phosphine ligands has been shown to be highly effective. These ligands can stabilize the palladium center and promote the key steps of the catalytic cycle. For instance, dialkylbiphenylphosphino ligands have been used to create highly active catalysts that can efficiently couple challenging heterocyclic substrates, including those with basic aminopyridine groups that would typically inhibit the catalyst. organic-chemistry.org The development of specialized ligands and precatalysts, such as those derived from XPhos, has enabled the coupling of unstable boronic acids at lower temperatures, which helps to prevent side reactions like protodeboronation. nih.gov In some cases, the presence of a 2-chloro substituent on the pyridine ring of the boronic acid can make the pyridine less Lewis basic, reducing its binding to the catalyst and preventing inhibition. researchgate.net
Recent studies have also focused on suppressing impurities that can arise from the phosphorus ligands themselves. A method has been developed to control the formation of phenylated impurities when using 4-pyridine boronate derivatives in Suzuki-Miyaura coupling. nih.govresearchgate.net
Table 1: Selected Ligands and Catalysts for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids
| Catalyst/Ligand | Substrate Example | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂/JohnPhos | Phenyl DABO boronate and 4-bromoanisole | Stable and easily handled palladium source, good yield. | nih.gov |
| XPhos-derived precatalyst P1 | Halo-pyrazoles and various boronic acids | Higher yields for challenging substrates. | nih.gov |
| Pd₂dba₃/Phosphite or Phosphine Oxide Ligands | 2-Pyridyl boron derivatives and aryl bromides | Highly active for 2-pyridyl nucleophiles. | nih.gov |
| SPhos | Heteroaryl halides and heteroaryl boronic acids | Highly effective biaryl monophosphine ligand for challenging substrates. | acs.org |
Significant efforts have been dedicated to expanding the substrate scope and improving the efficiency of Suzuki-Miyaura reactions involving this compound. nih.gov This includes the development of methods for the coupling of less reactive aryl chlorides, which are often more readily available and less expensive than the corresponding bromides or iodides. acs.org
The development of highly active palladium-phosphine catalysts has been instrumental in this regard. These catalysts demonstrate unprecedented reactivity and can achieve high yields even with sterically hindered and electron-deficient substrates. organic-chemistry.org For example, the reaction of 3-amino-2-chloropyridine (B31603) with 2-methoxyphenylboronic acid has been shown to proceed with a 99% yield. organic-chemistry.org
Furthermore, protocols have been established for the efficient coupling of a variety of heteroaryl halides with heteroaryl boronic acids, including those derived from pyridine, pyrrole, and indole (B1671886). acs.orgorganic-chemistry.org These methods are often tolerant of highly basic functional groups, such as aminopyridines and aminopyrimidines, which would typically poison the catalyst. organic-chemistry.org The use of stable boronic acid surrogates, such as DABO boronates, has also been shown to be an effective strategy for challenging coupling partners. nih.gov
Decarbonylative Suzuki cross-coupling has emerged as a practical and modular approach for the synthesis of diverse nitrogen-containing heterobiaryls from widely available heterocyclic carboxylic acids and arylboronic acids. nih.gov This method has been successfully applied to pyridines, pyrimidines, pyrazines, and quinolines, providing a broad range of heterobiaryl products in excellent yields. nih.gov
Table 2: Examples of Substrate Scope in Suzuki-Miyaura Coupling
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82 | organic-chemistry.org |
| 2-Chloro-m-xylene | 3-Pyridine boronic acid | 2-(3-Pyridinyl)-m-xylene | 81 | acs.org |
| 4-Bromoanisole | 2-Pyridylboronate | 4-Methoxy-2'-bipyridine | 74 | nih.gov |
| 3,5-(Bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 | nih.gov |
Microwave irradiation has become a valuable tool for accelerating Suzuki-Miyaura cross-coupling reactions, often leading to significantly reduced reaction times and improved yields. nih.govimist.ma This technique has been successfully applied to the synthesis of biaryls using this compound and its derivatives. nih.govnih.gov
Microwave-assisted protocols have been developed for the coupling of various aryl and heteroaryl halides with boronic acids in aqueous media, which is considered a "green" chemistry approach due to the use of an environmentally benign solvent. nih.gov For instance, a new pyridine-pyrazole/Pd(II) complex has been shown to be an effective catalyst for the Suzuki reaction in a water/ethanol co-solvent system under microwave irradiation. nih.gov This method offers the advantages of rapid reaction times and no need for anaerobic conditions. nih.gov
Ligand-free microwave-assisted Suzuki coupling has also been reported, providing an advantageous protocol for the functionalization of halo-pyrimidine moieties. sci-hub.se This method utilizes palladium(II) acetate (B1210297) as a pre-catalyst and potassium fluoride (B91410) as a base in methanol, with purification often simplified to the use of silica (B1680970) cartridges. sci-hub.se Furthermore, encapsulated palladium catalysts (Pd EnCat) have been employed in microwave-assisted Suzuki reactions, both in batch and continuous-flow setups, allowing for efficient synthesis and catalyst recycling. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling
| Reaction | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridine + p-Thiomethylphenylboronic acid | Conventional Heating | 16 h | - | imist.ma |
| 6-Bromoimidazo[1,2-a]pyridine + p-Thiomethylphenylboronic acid | Microwave (150°C) | 20 min | 83-95 | imist.ma |
| 4'-Bromoacetophenone + Phenylboronic acid | Conventional Heating | - | - | nih.gov |
| 4'-Bromoacetophenone + Phenylboronic acid | Microwave (60 W) | 5 min | 95 | nih.gov |
The Suzuki-Miyaura cross-coupling of this compound is a cornerstone for the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in medicinal chemistry and materials science. nih.govdergipark.org.tr This reaction allows for the direct connection of a pyridine ring to another aromatic or heteroaromatic system. dergipark.org.tr
The synthesis of various substituted bipyridines has been achieved through the coupling of pyridinylboronic acids with halopyridines. mdpi.com While 3- and 4-pyridinylboronic acids are generally stable and effective coupling partners, 2-pyridinylboronic acid derivatives are known to be less stable. mdpi.com The development of new pyridinylboronic acids, such as 6-chloro-2-methoxypyridin-3-ylboronic acid, has expanded the range of accessible heterobiaryl structures. dergipark.org.tr
Decarbonylative cross-coupling of heterocyclic carboxylic acids with arylboronic acids provides a modular route to a wide array of heterobiaryls, including those containing pyridine, pyrimidine, and pyrazine (B50134) rings. nih.gov This method is particularly valuable as it utilizes readily available starting materials. nih.gov Highly stable and active palladium-phosphine catalysts have also been developed for the Suzuki-Miyaura coupling of pyridine, pyrrole, and indole boronic acids, further facilitating the synthesis of diverse heterobiaryl compounds. organic-chemistry.org
While the Suzuki-Miyaura reaction is the most prominent application of this compound, it can also participate in other types of cross-coupling reactions.
The oxidative Heck reaction represents an alternative for the formation of C-C bonds. An efficient methodology has been developed for the palladium-catalyzed oxidative cross-coupling of vinyl pyridines with various aryl boronic acids. psu.edu This reaction proceeds in the presence of a palladium catalyst and an oxidant to afford aryl vinyl pyridine products. psu.edu
The Sonogashira coupling reaction, which typically couples terminal alkynes with aryl or vinyl halides, can also be adapted to involve boronic acids. A pyridine-containing Pd-N-heterocyclic carbene complex has been utilized as a catalyst for both Suzuki-Miyaura and Sonogashira cross-coupling reactions, demonstrating the versatility of the catalyst system. rsc.org
The Stille coupling , which involves the reaction of an organotin compound with an organic halide, is another method for biaryl synthesis. mdpi.com Although less common for pyridinyl boronic acids due to the toxicity of organotin reagents, it represents a potential alternative pathway. mdpi.com
Nucleophilic Addition Reactions Involving Pyridinyl Boronic Acids
Pyridinyl boronic acids, including this compound, participate in nucleophilic addition reactions, a cornerstone of carbon-carbon bond formation. A notable example is the Petasis borono-Mannich (PBM) reaction, a three-component reaction involving a carbonyl compound, an amine, and a boronic acid. researchgate.net The reaction mechanism is thought to proceed through the formation of a carbinolamine from the amine and aldehyde, followed by dehydration. researchgate.net Subsequently, a tetra-coordinated boronate intermediate is formed, which then undergoes an intramolecular transfer of the organic group from boron to the carbon, ultimately yielding the product after hydrolysis. researchgate.net The presence of a hydroxyl group adjacent to the reacting functional groups can facilitate the reaction by activating the boronic acid through the formation of a tetrahedral boronate salt. researchgate.net
In the context of dearomatization reactions, pyridinium (B92312) salts derived from nicotinic acid can undergo regioselective nucleophilic addition with aryl boronic acids. nih.gov Rhodium catalysts have been shown to effectively control the regioselectivity of these additions, leading to the formation of 1,2-, 1,4-, or 1,6-dihydropyridines. nih.gov For instance, the rhodium-catalyzed addition of aryl boronic acids to N-alkyl nicotinic acid-derived pyridinium triflates has been used to synthesize 1,2-dihydropyridines with a quaternary stereocenter. acs.org
Furthermore, the enantioselective conjugate addition of organoboronic acids to α,β-unsaturated 2-pyridyl sulfones has been achieved using a rhodium/Chiraphos catalyst system. nih.gov This reaction demonstrates high enantioselectivity for both aryl and alkenyl boronic acids, producing chiral β-substituted 2-pyridyl sulfones. nih.gov The 2-pyridylsulfonyl group plays a crucial role in coordinating the metal catalyst. nih.gov
Carbon-Heteroatom Bond Formation Pathways
This compound is a valuable reagent in the formation of carbon-heteroatom bonds, a fundamental transformation in organic synthesis. The Chan-Lam coupling reaction is a prominent example, enabling the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. thieme-connect.comwikipedia.org This copper-promoted reaction typically involves the coupling of a boronic acid with an amine or an alcohol. thieme-connect.comwikipedia.org The general mechanism for the Chan-Lam N-arylation involves the deprotonation of the amine, coordination to a copper(II) species, followed by transmetalation where the aryl group from the boronic acid is transferred to the copper. Subsequent reductive elimination from a copper(III) intermediate, formed by oxidation, yields the desired C-N bond and regenerates a copper(I) species. wikipedia.org
The scope of the Chan-Lam coupling has been expanded to include various nitrogen and oxygen nucleophiles. For instance, N-hydroxyimides and N-hydroxybenzotriazole have been successfully arylated using aryl boronic acids and a copper catalyst. thieme-connect.com Similarly, the reaction has been applied to the O-arylation of hydroxyquinolin-4(1H)-one. thieme-connect.com The development of these methods provides a powerful tool for synthesizing a wide range of arylated compounds under mild conditions. thieme-connect.com
Transition metal-catalyzed reactions have become a preferred method for creating bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur. nih.gov The development of these catalytic processes has been underpinned by the discovery of new elementary reactions at metal-heteroatom bonds. nih.gov For instance, palladium-catalyzed C-H bond functionalization can lead to the formation of C-heteroatom bonds through a cycle involving C-H bond cleavage, oxidation of the metal center, and subsequent reductive elimination. nih.gov
Catalytic Roles of this compound in Organic Transformations
Arylboronic acids have emerged as effective catalysts for the dehydrative condensation of carboxylic acids with amines to form amides, presenting a greener alternative to traditional methods that often require harsh conditions. nih.govacs.org This catalytic process typically occurs under azeotropic reflux conditions to remove water, the sole byproduct. nih.gov The catalytic activity of arylboronic acids in these reactions is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov
A significant advancement in this area is the development of a cooperative catalytic system using an arylboronic acid and a nucleophilic additive, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.govresearchgate.net This dual-catalyst system has been shown to be significantly more effective than using the boronic acid alone, particularly for the amide condensation of sterically hindered or electronically deactivated substrates. nih.gov The proposed mechanism involves the formation of a mixed anhydride (B1165640) between the carboxylic acid and the boronic acid, which is then activated by the nucleophilic additive to generate a more reactive cationic intermediate. researchgate.net This methodology has proven to be practical, scalable, and has been applied to the synthesis of pharmaceutically relevant molecules like sitagliptin. nih.govresearchgate.net
The following table summarizes the effect of different additives on the dehydrative condensation reaction between 2-phenylbutyric acid and benzylamine (B48309) catalyzed by 3,5-bis(trifluoromethyl)phenylboronic acid.
| Entry | Additive | Yield (%) |
|---|---|---|
| 1 | None | 0 |
| 2 | N,N-diisopropylethylamine | <1 |
| 3 | 4-(N,N-dimethylamino)pyridine (DMAP) | 2 |
| 4 | 4-Methoxypyridine N-oxide (MPO) | 7 |
| 5 | 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) | 90 |
Boronic acids can function as catalysts through several pathways, including acting as Lewis acids, Brønsted acids, or through hydrogen-bond donation. rsc.org The Lewis acidity of the boron atom allows it to activate functional groups like hydroxyls. nih.gov However, recent studies suggest that in many reactions catalyzed by boronic acids, the primary modes of activation may be Brønsted acid catalysis or dual hydrogen-bond catalysis. nih.gov
The generation of strong Brønsted acids can occur in situ from the reaction of boronic acids with certain solvents, such as hexafluoroisopropanol. nih.gov This finding highlights the significant and often overlooked role of the solvent in dictating the catalytic mechanism. nih.gov The interplay between Lewis and Brønsted acidity can also lead to synergistic effects in catalysis. researchgate.net For instance, a Lewis acid can assist a chiral Brønsted acid, enhancing its acidity and catalytic activity. acs.org This concept of "Lewis-acid-assisted chiral Brønsted acid" has been successfully applied in enantioselective protonations and biomimetic cyclizations. acs.org
In the context of dehydrative reactions, the Lewis acidic nature of boronic acids is believed to facilitate the activation of carboxylic acids. bohrium.com However, the formation of boronic acid-base complexes can also lead to reusable homogeneous catalysts for these transformations. acs.org The ability to tune the acidity of boronic acids by modifying their substituents is a key strategy in designing effective catalysts for various organic reactions. acs.org
The development of chiral catalysts for asymmetric synthesis is a major focus in modern organic chemistry, and pyridinyl boronic acids and their derivatives have found application in this area. One strategy involves the use of chiral ligands to modify metal catalysts that are used in conjunction with boronic acid reagents. For example, a rhodium catalyst paired with the chiral ligand Chiraphos has been successfully used for the enantioselective conjugate addition of aryl and alkenyl boronic acids to α,β-unsaturated 2-pyridyl sulfones, yielding chiral sulfones with high enantioselectivity (70-92% ee). nih.gov
Another approach involves the synthesis of chiral catalysts that incorporate a pyridine or pyridine-N-oxide scaffold. Chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been designed and synthesized, often via a Suzuki-Miyaura coupling of a chiral precursor with an aryl boronic acid. acs.org These ArPNOs have proven to be effective nucleophilic organocatalysts in acylative dynamic kinetic resolutions. acs.org The N-oxide group is crucial for both the catalytic activity and the induction of chirality. acs.org
Furthermore, rhodium-catalyzed asymmetric addition of organoboronic acids to carbonyl-activated alkenyl pyridines provides an efficient route to chiral pyridines. chim.it This method utilizes commercially available catalysts and ligands and has been applied to the asymmetric synthesis of pharmaceutical compounds. chim.it The unique electronic and coordinating properties of the pyridine ring can present challenges in asymmetric catalysis, such as catalyst deactivation, but successful strategies have been developed to overcome these issues. chim.it Recent work has also demonstrated the use of chiral primary amines to catalyze the asymmetric photochemical reactions of pyridotriazoles with boronic acids to produce triarylmethanes with high enantioselectivity, involving a key 1,4-boron shift mechanism. acs.org
The immobilization of boronic acids and related reagents onto solid supports offers significant advantages, including simplified product purification, catalyst recovery, and reuse. researchgate.netacademie-sciences.fr Polymer-supported borohydride (B1222165) reagents, for instance, have been developed by stabilizing sodium borohydride on modified poly(4-vinylpyridinium) structures. researchgate.netacademie-sciences.fr These polymeric reagents have shown to be efficient and regenerable for the reduction of various carbonyl compounds. researchgate.net
In the context of cross-coupling reactions, heterogeneous catalysts have been designed for reactions involving boronic acids. For example, copper supported on 4 Å molecular sieves has been used as a heterogeneous catalyst for the Chan-Lam coupling of amines and boronic acids. researchgate.net Metal-organic frameworks (MOFs) have also emerged as promising platforms for heterogeneous catalysis. Porous copper-based MOFs have been shown to be highly efficient catalysts for the oxidative homo-coupling of aryl boronic acids. google.com Similarly, palladium-doped MOFs, such as UiO-67, have been effective in promoting Suzuki-Miyaura cross-coupling reactions. csic.es
The use of polymer-supported boronic acids has also been explored as a means to facilitate the purification of products from reactions involving boronic esters. Transesterification of a pinacol boronic ester with a polymer-supported boronic acid allows for the easy separation of the desired deprotected boronic acid from the polymer-bound pinacol. rsc.org These heterogeneous systems contribute to the development of more sustainable and industrially viable chemical processes. ethz.chmdpi.com
Strategic Utility in Chemical Library Generation and Diversity-Oriented Synthesis
This compound and its derivatives have emerged as pivotal building blocks in the fields of chemical library generation and diversity-oriented synthesis (DOS). Their strategic value stems from the unique combination of the pyridine moiety, a prevalent scaffold in numerous biologically active compounds, and the boronic acid functional group, which enables robust and versatile cross-coupling reactions. This allows for the systematic and efficient construction of large collections of molecules with diverse structures, a cornerstone of modern drug discovery and chemical biology.
The primary application of this compound in this context is its role as a key coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling. researchgate.netthieme-connect.com This reaction's tolerance for a wide array of functional groups makes it an ideal tool for combinatorial chemistry, where building blocks are assembled in various combinations to rapidly generate a library of new compounds. google.com The stability and reactivity of pyridinylboronic acids, particularly the 3- and 4-isomers, make them well-suited for these high-throughput synthetic approaches. arkat-usa.org
Researchers have successfully utilized pyridinylboronic acids to create libraries of compounds based on specific molecular scaffolds. For instance, in a diversity-oriented synthesis approach, 4-pyridine boronic acid was used in Suzuki couplings with iodo-substituted benzofuran (B130515) derivatives to produce a library of 2-aryl benzofuran compounds. acs.org This strategy allowed for the introduction of the pyridine ring at a specific position, systematically varying other parts of the molecule to explore the chemical space around this privileged scaffold. acs.org The subsequent hydrolysis of ester groups and further amide couplings expanded the diversity of the final compound library, resulting in dozens of novel, lead-like molecules. acs.org
Furthermore, the synthesis of libraries composed of substituted pyridines themselves has been a significant area of research. Methodologies have been developed for the creation of halopyridinylboronic acids and their corresponding esters, which serve as versatile intermediates for combinatorial syntheses. thieme-connect.comresearchgate.net These halogenated building blocks can undergo regioselective metal-halogen exchange followed by borylation, providing stable, crystalline compounds ready for subsequent Suzuki cross-coupling reactions with a range of aryl halides. researchgate.net This approach facilitates the production of new pyridine libraries where the substitution pattern on the pyridine ring is systematically varied, a key strategy for optimizing biological activity and physicochemical properties. researchgate.netwhiterose.ac.uk
The overarching goal of diversity-oriented synthesis is to populate chemical space with structurally diverse molecules, often inspired by natural products, to facilitate the discovery of new biological probes and drug leads. nih.gov Boronic acids, including this compound, serve as fundamental tools in this endeavor. acs.org Their ability to be incorporated into multi-step, one-pot, or automated synthesis workflows allows for the efficient generation of complex molecular architectures from simple, commercially available starting materials. whiterose.ac.ukacs.org
Table 1: Examples of Chemical Libraries Generated Using Pyridinyl Boronic Acids
| Library Type | Core Scaffold | Pyridinyl Boronic Acid Derivative Used | Coupling Partner(s) | Resulting Compound Class | Reference |
|---|---|---|---|---|---|
| Substituted Benzofurans | Benzofuran | 4-Pyridine boronic acid | Iodo-benzofuran carboxylates | 2-Aryl benzofuran-3-carboxylic acids and amides | acs.org |
| Substituted Pyridines | Pyridine | 6-Halopyridin-3-yl-boronic esters/acids | Various aryl halides | Biaryl pyridines | thieme-connect.com |
| Fused Pyridines | Isoquinoline (B145761) | 3,4-Disubstituted isoquinoline boronic esters | Various aryl bromides | Biaryl and ether-linked isoquinolines | whiterose.ac.uk |
| Halogenated Pyridines | Pyridine | 5- or 6-Halopyridin-2-yl-boronic acids | Various aryl halides | Substituted biaryl pyridines | researchgate.net |
Table 2: Key Reactions in Library Synthesis Involving this compound
| Reaction Name | Catalyst/Reagents | Role of this compound | Utility in Library Synthesis |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, Na₂CO₃, Ethanol | Nucleophilic coupling partner | Forms C-C bonds to create biaryl structures, a common motif in drug molecules. google.comresearchgate.net |
| Suzuki-Miyaura Coupling | PdCl₂(dppf)·DCM, Sodium Carbonate | Nucleophilic coupling partner | Enables the coupling of the pyridine motif to complex scaffolds like benzofurans. acs.org |
Investigations in Supramolecular Chemistry and Materials Science
Design and Construction of Supramolecular Architectures with 4-Pyridinyl Boronic Acid
The predictable geometry and interaction patterns of this compound make it an excellent candidate for designing and constructing sophisticated supramolecular structures. Its ability to engage in multiple types of interactions simultaneously allows for the formation of diverse and complex assemblies.
The self-assembly of this compound and its derivatives is primarily governed by a combination of hydrogen bonding and reversible covalent bond formation. The boronic acid moiety, -B(OH)₂, is a potent hydrogen bond donor, readily interacting with the Lewis basic nitrogen atom of the pyridine (B92270) ring (O–H···N) to form robust synthons. researchgate.netresearchgate.net This directional interaction is a key driver in the formation of predictable supramolecular patterns.
Furthermore, boronic acids can undergo reversible condensation reactions to form boroxine (B1236090) rings (six-membered B₃O₃ structures) or cyclic boronate esters with diols. chemicalbook.comnih.govresearchgate.netbath.ac.uk This dynamic covalent chemistry provides a pathway to create stable yet adaptable assemblies. The reversibility of boronate ester formation allows for error-checking and self-correction during the assembly process, often leading to the thermodynamically most stable product. nih.govresearchgate.netbath.ac.uk The interplay between strong, directional hydrogen bonds and reversible covalent B-O bonds is fundamental to the construction of complex, self-organized systems. nih.govresearchgate.netnih.gov
Beyond hydrogen bonding and boronate ester formation, the pyridinyl nitrogen of this compound serves as an effective ligand for coordination with metal centers. chemicalbook.com This introduces another powerful tool for directing self-assembly, allowing for the construction of metallosupramolecular architectures. The combination of boronic acid functionalities with metal-ligand coordination has led to the development of multicomponent systems where both interaction types play a crucial role. epfl.ch
For example, self-assembly can occur between metal centers like Ag(I) or Au(I) and the pyridyl donors to form structures such as hexagonal metallacycles. chemicalbook.com The dative B–N bond, a coordinate covalent bond formed between the electron-deficient boron atom and a Lewis basic nitrogen donor, is another significant interaction. This bond is instrumental in aggregating dioxaborole esters (formed from diboronic acids and catechols) with N-donor ligands to create defined macrocycles, cages, or polymeric networks. epfl.ch The coordination environment of the boron atom can switch between trigonal-planar (three-coordinate) and tetrahedral (four-coordinate), allowing it to act as a versatile node in larger aggregates. chemicalbook.com
The directed and often orthogonal nature of the interactions involving this compound enables the formation of discrete, well-defined structures such as macrocycles and molecular cages, as well as extended polymeric frameworks. epfl.chnih.govnih.gov
Macrocycles and Cages: Multicomponent condensation reactions involving diamines, diols or tetraols, and formylphenylboronic acids can yield macrocycles through the formation of both imine bonds and boronate esters. epfl.ch Similarly, the reaction of diboronic acids with catechols and tripyridyl linkers can result in the formation of trigonal prismatic cages capable of encapsulating guest molecules like triphenylene (B110318) or coronene. epfl.ch The size and geometry of these cages can be tuned by changing the constituent building blocks. epfl.chnih.gov
Polymeric Frameworks: When bifunctional pyridyl ligands such as 4,4'-bipyridine (B149096) or 1,2-di(4-pyridyl)ethylene are used in conjunction with diboronic acids and catechols, one-dimensional polymeric chains are formed through dative B-N bonds. epfl.ch The use of tetradentate ligands like tetra(4-pyridylphenyl)ethylene can extend this into two-dimensional networks. epfl.ch These materials represent a class of coordination polymers where the boronic acid moiety is a key structural component.
Table 1: Examples of Supramolecular Architectures Formed Using Boronic Acid Building Blocks
| Architecture Type | Building Blocks | Key Interactions | Resulting Structure |
|---|---|---|---|
| Macrocycle | Diamines, Tetraols, Formylphenylboronic acids | Imine condensation, Boronate ester formation | [4+2+2] macrocyclic products |
| Molecular Cage | Triamine, Tetraols, Formylphenylboronic acids | Imine condensation, Boronate ester formation | Cages from 11 building blocks |
| Molecular Cage | Diboronic acid, Catechol, Tripyridyl linker | Boronate ester formation, Dative B-N bonds | Trigonal prismatic cages |
| 1D Polymer | Diboronic acid, Catechol, 4,4'-Bipyridine | Boronate ester formation, Dative B-N bonds | Linear polymeric chains |
| 2D Network | Diboronic acid, Catechol, Tetra(4-pyridylphenyl)ethylene | Boronate ester formation, Dative B-N bonds | Two-dimensional sheet-like network |
Crystal Engineering and Solid-State Structural Analysis
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state materials with desired properties. This compound and its derivatives are excellent targets for crystal engineering studies due to their capacity for forming multiple, predictable non-covalent interactions that guide their packing in the crystalline state. acs.org
Single-crystal X-ray diffraction is the definitive method for characterizing the solid-state structures of this compound derivatives and their co-crystals. These studies provide precise information on bond lengths, bond angles, and the specific nature of the intermolecular interactions that dictate the crystal packing.
For instance, the structural analysis of molecular complexes between 3- and 4-pyridineboronic acids and polycarboxylic acids revealed the formation of 2D and 3D assemblies held together by charge-assisted hydrogen bonds such as –B(OH)₂···⁻OOCR and PyN⁺–H···⁻OOCR. rsc.org In another example, a new compound synthesized from 4-pyridine boronic acid and K₂[Ni(dto)₂] was characterized, showing a structure composed of [Ni(S₂C₂O₂)₂]²⁻ anions and 4-pyridineboronic acid methyl ester cations, with a slightly distorted square-planar geometry around the Ni(II) ion. dergipark.org.tr The crystallographic data for a derivative, 4-(anthracen-9-yl)-pyridine, synthesized using pyridin-4-ylboronic acid, has also been reported, detailing its monoclinic C2/c space group and key structural parameters. nih.gov
Table 2: Selected Crystallographic Data for Boronic Acid Derivatives
| Compound | Crystal System | Space Group | Key Feature(s) |
|---|---|---|---|
| [(4PBAH⁺)₂(H₂PMA²⁻)]·2H₂O rsc.org | Triclinic | P-1 | 3D network via charge-assisted H-bonds |
| [HNC₅H₄B(OH)(OCH₃)-4]₂[Ni(S₂C₂O₂)₂] dergipark.org.tr | Monoclinic | P2₁/n | 3D network via N-H···O and O-H···O H-bonds |
| 4-(anthracen-9-yl)-pyridine nih.gov | Monoclinic | C2/c | 1D chain via C-H···π interactions |
| 4-(methoxycarbonyl)phenylboronic acid iucr.org | Monoclinic | P2₁/c | Dimer formation via O-H···O H-bonds |
The crystal lattices of this compound derivatives are rich with a variety of intermolecular interactions that collectively determine the final solid-state architecture. The boronic acid group itself is conformationally flexible, capable of adopting syn-syn, syn-anti, or anti-anti conformations, which influences the hydrogen-bonding patterns. researchgate.netrsc.org
Hydrogen Bonding: The most prevalent interactions are O-H···N hydrogen bonds between the boronic acid and the pyridine nitrogen, and O-H···O bonds forming dimers between boronic acid groups. researchgate.netiucr.org These interactions often work in concert to create robust one-, two-, or three-dimensional networks. dergipark.org.tr In protonated forms, even cation-cation dimers stabilized by hydrogen bonds have been observed, defying simple coulombic repulsion. researchgate.net
Other Interactions: Weaker interactions such as C–H···O, C–H···π nih.gov, and B···π interactions rsc.org are also observed. Hirshfeld surface analysis is a computational tool used to visualize and quantify these varied intermolecular contacts, providing insight into the similarities and differences between related crystal structures. rsc.org The interplay of these diverse forces allows for the rational design of crystalline materials with specific topologies and properties. gla.ac.ukmdpi.com
Table 3: Common Intermolecular Interactions in Pyridinyl Boronic Acid Crystal Structures
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Boronic Acid (-OH) | Pyridine (N) | Formation of primary supramolecular synthons researchgate.net |
| Hydrogen Bond | Boronic Acid (-OH) | Boronic Acid (O) | Dimerization and chain formation iucr.org |
| π–π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Stabilization of layered or columnar structures rsc.orgnih.gov |
| C–H···π Interaction | C-H Bond | Aromatic Ring (π-system) | Directional packing and network formation nih.gov |
| B···π Interaction | Boron Atom | Aromatic Ring (π-system) | Stabilization of specific molecular conformations rsc.org |
Application in the Development of Functional Materials
This compound serves as a versatile building block in the creation of advanced functional materials. Its unique chemical structure, featuring both a Lewis acidic boron center and a pyridyl group capable of hydrogen bonding and metal coordination, allows for its integration into a variety of material architectures. These materials exhibit tailored properties for applications ranging from stimuli-responsive polymers to sophisticated sensing arrays and optoelectronic devices.
The incorporation of boronic acid moieties into polymer structures has led to the development of "smart" materials that can respond to specific environmental stimuli. rsc.org this compound can be integrated into polymer side chains, which can then act as reactive sites for cross-linking. A primary application of these functionalized polymers is the formation of hydrogels. researchgate.net
These hydrogels are typically formed by mixing the boronic acid-containing polymer with a polymer bearing diol groups, such as poly(vinyl alcohol) (PVA). researchgate.net The cross-linking occurs through the formation of dynamic and reversible covalent boronate ester bonds between the boronic acid and the diol units. nih.govnih.gov This dynamic nature imparts unique and valuable properties to the hydrogels, including self-healing capabilities and responsiveness to various stimuli. rsc.orgnih.govacs.org Because the formation and hydrolysis of boronate esters are sensitive to pH and the presence of competing diols (like glucose), these hydrogels can be designed to swell, shrink, or degrade in response to changes in pH or saccharide concentration. mdpi.comnih.govmdpi.com
The dynamic covalent chemistry has been explored to create injectable hydrogels that form spontaneously under physiological pH. For instance, polymers functionalized with boronic acids can be cross-linked by polyphenols containing multiple diol groups, such as epigallocatechin gallate (EGCG) and tannic acid (TA), to form mechanically stiff hydrogels. nih.gov The properties of these hydrogels, such as their viscoelasticity, can be tuned by adjusting the polymer backbone, the specific boronic acid used, and the cross-linking density. acs.org
| Polymer System | Cross-Linker | Key Properties | Potential Application |
|---|---|---|---|
| Poly(acrylamide-co-3-acrylamidophenylboronic acid) | Poly(vinyl alcohol) | Glucose-responsive swelling/deswelling | Self-regulated insulin (B600854) delivery researchgate.net |
| Boronic acid-functionalized multi-arm PEG | Polyphenols (e.g., Tannic Acid, Ellagic Acid) | Injectable, self-healing, stable at physiological pH | Drug delivery, tissue engineering nih.gov |
| Vinyl copolymer with boroxole moieties | Polymers with gluconamide (B1216962) or dopamine (B1211576) groups | Forms hydrogel at pH 7.4 with G' ≈ 100–800 Pa | 3D cell culture scaffolds acs.org |
| Poly(DMA-co-APBA) | PVA-borax gel | Rapid gelation, strong tissue adhesion | Surgical tissue sealant mdpi.com |
The utility of this compound in sensing and molecular recognition is rooted in its ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govnih.gov This interaction is particularly effective for the detection of saccharides, which are rich in cis-diol motifs. nih.gov The binding event converts the trigonal planar boronic acid into a tetrahedral boronate ester, altering the electronic properties of the boron center. nih.gov This change is the basis for generating a measurable signal.
Fluorescence spectroscopy is a highly sensitive method widely employed for signal transduction in boronic acid-based sensors. bham.ac.uk The general strategy involves coupling the boronic acid recognition unit to a fluorophore. The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). nih.govbham.ac.uk
In a typical PET-based sensor, an amino group, such as the nitrogen atom in the pyridine ring of this compound, is positioned near the fluorophore to act as a PET quencher, resulting in a low fluorescence state. bath.ac.uk Upon binding a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nearby nitrogen. bath.ac.uk This enhanced interaction suppresses the PET process, "turning on" the fluorescence and generating a detectable signal. bath.ac.uk The pyridinium (B92312) cation, formed at acidic pH or through quaternization, can also induce aggregation with certain dyes or analytes, and this aggregation can be modulated by saccharide binding, providing another sensing mechanism. nih.govnih.gov
| Sensor Principle | Target Analyte | Sensing Mechanism | Observed Response |
|---|---|---|---|
| Anthracene-boronic acid conjugate | D-Fructose | PET | Fluorescence intensity increases at neutral pH nih.govbath.ac.uk |
| Pyrene-based diboronic acid | Multivalent Saccharides | Excimer Emission | Forms aggregates with distinct excimer emission profiles acs.org |
| Squarylium fluorophore-boronic acid | Monosaccharides on bacteria | Disruption of Aggregation | Large fluorescence enhancement upon binding to cell surface glycans nih.gov |
| Bispyridinium-based boronic acid | D-Glucose | Cation-π Interactions | Forms ordered 2:1 fluorescent conjugates, enhancing selectivity nih.gov |
Organoboron compounds are increasingly recognized for their potential in optoelectronic applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). magtech.com.cnrsc.org The introduction of boron atoms into π-conjugated organic molecules can significantly modify their electronic structure and photophysical properties. innovations-report.com The empty p-orbital of a tricoordinate boron atom can extend π-conjugation, while the formation of four-coordinate boron centers can lead to materials with high luminescence and good charge carrier mobility. magtech.com.cnrsc.org
This compound serves as a valuable precursor for synthesizing such materials. The pyridine ring acts as an electron-deficient unit, and the boronic acid can be used in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to build larger conjugated systems or be converted into stable, four-coordinate boron complexes. chemicalbook.cominnospk.com These four-coordinate boron compounds, which often feature rigid π-conjugated structures, are frequently intensely luminescent and possess the high thermal stability required for optoelectronic devices. rsc.orgchemistryviews.org
Research has shown that incorporating boron into nanographene-like structures can shift fluorescence into the highly desirable blue spectral range and improve electron transport capabilities, both of which are key for efficient OLEDs. innovations-report.com Specifically designed four-coordinate boron emitters have demonstrated thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons, leading to OLEDs with very high internal quantum efficiencies. chemistryviews.org
| Material Class | Key Structural Feature | Photophysical Property | Device Performance Metric |
|---|---|---|---|
| Boron Aza-dipyridylmethenes | Four-coordinate Boron (N,N-chelated) | Intense blue fluorescence (λem = 400-460 nm), Quantum Efficiency > 85% osti.gov | OLED EQEmax = 4.5% osti.gov |
| Boron-containing Nanographenes | Boron atom embedded in PAH framework | Blue-shifted fluorescence compared to all-carbon analogue innovations-report.com | Improved electron transport innovations-report.com |
| Four-coordinate Boron TADF Emitters | Tridentate chelating ligand without B-C bonds | Emission from blue to yellow, Quantum Yield up to 96% chemistryviews.org | OLED Power Efficiency = 58.4 lm W⁻¹, EQE = 18% chemistryviews.org |
| π-Conjugated Organoboron Compounds | Rigid, four-coordinate boron center | Intense luminescence, high carrier mobility | Used as emitters in high-performance OLEDs magtech.com.cnrsc.org |
Mechanistic and Fundamental Studies on 4 Pyridinyl Boronic Acid Reactivity
Reaction Kinetics and Pathway Elucidation
The stability of 4-pyridinyl boronic acid, particularly its susceptibility to protodeboronation (the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond), is highly dependent on reaction conditions, most notably pH. wikipedia.org Kinetic studies across a wide pH range have been instrumental in elucidating the various pathways through which this compound reacts.
The rate of protodeboronation of this compound is markedly influenced by the pH of the medium. acs.orged.ac.uked.ac.ukresearchgate.net Unlike many other heteroaromatic boronic acids, this compound exhibits remarkable stability, with a half-life of over a week at 70°C and pH 12. acs.orged.ac.uked.ac.uk This stability is a key feature that distinguishes it from its more labile isomers, such as 2-pyridyl boronic acid. acs.orged.ac.uked.ac.uk
A general mechanistic model for the protodeboronation of boronic acids delineates several potential pathways, the relevance of which is dictated by the pH and the speciation of the boronic acid in solution. ed.ac.uk These pathways include:
k1: An acid-catalyzed process involving electrophilic substitution of the boron group by a proton. ed.ac.ukljmu.ac.uk
k2: A base-catalyzed hydrolysis of the corresponding boronate anion, [ArB(OH)₃]⁻. ed.ac.ukljmu.ac.uk
k3: A Perrin mechanism, which involves the base-catalyzed protonolysis of the boronate. ed.ac.ukljmu.ac.uk
k4: An uncatalyzed pathway involving direct reaction with water. ljmu.ac.uk
k5: A direct, water-mediated protodeboronation of the N-protonated form of the boronic acid. ed.ac.ukljmu.ac.uk
For 4-pyridyl systems, a key finding is the inclusion of the k'₅ pathway, which signifies a direct, water-mediated protodeboronation of the protonated conjugate acid. ljmu.ac.uk This pathway becomes relevant at a pH substantially below the pKaH of the pyridine (B92270) nitrogen. ljmu.ac.uk The pH-rate profiles for this compound are relatively flat, indicating its low reactivity towards protodeboronation across a broad pH spectrum. ed.ac.uk
In addition to the fundamental protodeboronation pathways, other competing processes such as autocatalysis and disproportionation can occur, particularly when both the neutral boronic acid and its boronate form are present in significant concentrations (around the pKa of the boronic acid). acs.orged.ac.uk
Autocatalysis: This process, also referred to as self-catalysis, can accelerate the rate of protodeboronation. acs.orged.ac.uk It involves the interaction between the boronic acid and its conjugate boronate anion. acs.orged.ac.uk
Electronic Structure and Reactivity Correlations
The electronic properties of this compound are central to understanding its reactivity. The interplay between the electron-withdrawing pyridine ring and the boronic acid functionality governs its behavior in chemical reactions.
The nitrogen atom in the pyridine ring exerts a significant inductive (-I) effect, which renders the aromatic ring electron-deficient. nih.gov This electronic feature has a profound impact on the attached boronic acid group. The B(OH)₂ group slightly decreases the basicity of the pyridine nitrogen compared to pyridine itself. ljmu.ac.uk For instance, the pKaH value for this compound is 3.82 at 25°C, whereas for pyridine, it is 4.38. ljmu.ac.uk
The electron-withdrawing nature of the pyridinium (B92312) cation, formed upon protonation of the nitrogen, further influences the Lewis acidity of the boron center. Studies on N-methylated derivatives, such as [4-(N-Me)Py⁺B(OH)₂], indicate a strong acidity of the boron center (pKaB = 3.96), comparable to that of the protonated form, 4-HPy⁺B(OH)₂ (pKaB = 4.00). researchgate.net This suggests that the positive charge on the nitrogen atom significantly enhances the Lewis acidity of the boronic acid functionality. researchgate.net
A combination of spectroscopic techniques and computational chemistry has provided deeper insights into the electronic structure of this compound.
Spectroscopic Analysis: ¹¹B NMR spectroscopy is a powerful tool for studying the speciation of boronic acids in solution. ljmu.ac.uk By monitoring the chemical shift of the boron nucleus as a function of pH, it is possible to determine the pKa values associated with both the boronic acid group and the pyridine nitrogen. ljmu.ac.uk
Computational Studies: Density Functional Theory (DFT) calculations have been employed to explore the mechanisms of protodeboronation and to understand the stability of various intermediates and transition states. ed.ac.ukljmu.ac.uk For instance, computational models have been used to rationalize the different protodeboronation pathways observed for pyridyl boronic acid isomers. ljmu.ac.uk Furthermore, electronic structure calculations on protonated this compound dimers have revealed that these cation-cation systems are stable in the solid phase, defying simple coulombic repulsion, due to strong hydrogen bonding interactions. researchgate.net
Acid-Base Equilibria and Protonation State Analysis
This compound possesses two ionizable groups: the boronic acid moiety and the pyridine nitrogen. This results in a complex acid-base equilibrium in aqueous solution, which is crucial for its reactivity and interaction with other molecules. The speciation of this compound is pH-dependent, existing in different protonation states across the pH scale.
The pKa values for this compound have been determined using various methods, including ¹¹B NMR pH titration and spectrophotometric analysis. ljmu.ac.ukrsc.org The pKa corresponding to the protonation of the pyridine nitrogen (pKaH) is approximately 3.82-3.85, while the pKa for the ionization of the boronic acid group (pKa) is around 7.99. ljmu.ac.ukrsc.org
The different species present in solution at various pH ranges are:
Strongly acidic conditions (pH < pKaH): The pyridine nitrogen is protonated, and the boronic acid is in its neutral form, existing as the pyridinium species [4-HPy⁺B(OH)₂].
Moderately acidic to neutral conditions (pKaH < pH < pKa): The compound exists predominantly as the neutral this compound [4-PyB(OH)₂].
Alkaline conditions (pH > pKa): The boronic acid group is deprotonated to form the tetrahedral boronate anion [4-PyB(OH)₃]⁻.
The equilibrium between these different forms is a critical determinant of the compound's stability and reactivity in various chemical transformations. acs.orged.ac.uk
| Parameter | Value | Method |
| pKaH (Pyridine N) | 3.82 (at 25°C) | Estimated from pH-log kobs simulation |
| pKaH (Pyridine N) | 3.85 | Affinity Capillary Electrophoresis |
| pKa (Boronic Acid) | 7.99 | Affinity Capillary Electrophoresis |
| pKaB (Boron center of 4-HPy⁺B(OH)₂) | 4.00 | Spectrophotometry |
| pKaB (Boron center of [4-(N-Me)Py⁺B(OH)₂]) | 3.96 | Spectrophotometry |
Interactions with Specific Chemical Entities
This compound's reactivity is characterized by its interactions with a variety of specific chemical entities, primarily driven by the electrophilic nature of the boron atom and the nucleophilic character of the pyridine nitrogen. These interactions are fundamental to its utility in various chemical transformations and molecular recognition events. Key interactions include the formation of reversible covalent bonds with diols (such as saccharides), coordination to amino acid residues in enzyme active sites, and participation in the catalytic cycles of transition metals like palladium.
Interaction with Saccharides and other Diols
A hallmark of boronic acids is their ability to form cyclic esters with 1,2- and 1-3-diols, a class of compounds that includes saccharides. This reversible covalent interaction is the basis for the use of boronic acids in carbohydrate sensing and separation. The stability of the resulting boronate ester is influenced by several factors, including the pH of the solution, the pKa of the boronic acid, and the stereochemistry of the diol.
The following interactive table presents the binding constants (K) for 3-pyridinyl boronic acid with various sugars at different pH values. This data illustrates the selectivity and pH-dependent nature of these interactions, which are expected to be comparable for this compound.
| Saccharide | Binding Constant (K, M-1) at pH 6.5 | Binding Constant (K, M-1) at pH 7.0 | Binding Constant (K, M-1) at pH 7.5 | Binding Constant (K, M-1) at pH 8.0 |
|---|---|---|---|---|
| D-Fructose | 100 | 250 | 500 | 800 |
| D-Galactose | 20 | 40 | 80 | 120 |
| D-Glucose | 10 | 20 | 40 | 60 |
| D-Mannose | 30 | 60 | 110 | 180 |
Note: The data presented is for 3-pyridinyl boronic acid and serves as an illustrative example of the binding affinities of pyridinyl boronic acids with saccharides.
Interaction with Enzyme Active Sites
Boronic acids are known to be potent inhibitors of serine proteases, a class of enzymes that feature a catalytically active serine residue in their active site. The electrophilic boron atom of the boronic acid can be attacked by the nucleophilic hydroxyl group of the serine residue, forming a stable, tetrahedral adduct that mimics the transition state of peptide bond hydrolysis. This interaction leads to the reversible inhibition of the enzyme.
Arylboronic acids, including this compound, have been shown to be strong competitive inhibitors of serine proteases such as chymotrypsin (B1334515) and subtilisin nih.gov. The strength of this inhibition is highly dependent on the pH of the environment, which influences the ionization state of both the boronic acid and the catalytic residues within the enzyme's active site nih.gov.
While specific inhibition constants (Ki) for this compound with a broad range of serine proteases are not extensively documented in the literature, the general mechanism of action is well-established. The table below provides a qualitative overview of the interaction and the key factors influencing it.
| Enzyme Class | Key Interacting Residue | Nature of Interaction | Factors Influencing Interaction Strength |
|---|---|---|---|
| Serine Proteases (e.g., Chymotrypsin) | Serine | Reversible covalent bond formation (tetrahedral adduct) | pH, pKa of boronic acid, steric and electronic properties of the aryl group |
Interaction with Palladium Catalysts
This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The reaction mechanism involves a catalytic cycle in which the boronic acid interacts with a palladium complex.
The key steps involving the interaction of this compound with the palladium catalyst are:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide to a Pd(0) species, forming a Pd(II) complex.
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid is typically activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex. The precise mechanism of this step can be complex and is the subject of ongoing research.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.
| Step in Suzuki-Miyaura Coupling | Interaction with this compound | Key Species Involved | Influencing Factors |
|---|---|---|---|
| Transmetalation | Transfer of the 4-pyridinyl group to the palladium center | Palladium(II)-halide complex, boronate species (formed from this compound and base) | Base, solvent, palladium ligands |
Future Directions and Emerging Research Avenues for 4 Pyridinyl Boronic Acid
Development of Next-Generation Synthetic Methodologies for Advanced 4-Pyridinyl Boronic Acid Systems
The synthesis of pyridinylboronic acids has evolved significantly from traditional methods, such as metal-halogen exchange, towards more efficient and atom-economical strategies. umich.edu A primary focus of modern research is the development of methodologies that allow for the late-stage functionalization (LSF) of complex molecules, which is crucial in drug discovery for modifying lead compounds. cancer.govnih.gov
A key advancement is the use of Iridium-catalyzed C-H borylation. nih.govresearchgate.net This powerful technique enables the direct conversion of C-H bonds on the pyridine (B92270) ring to C-B bonds, offering a greener approach by avoiding the pre-functionalization required in classical methods. nih.gov Research has demonstrated that sterically governed regioselectivity can provide convenient access to a variety of substituted pyridylboronic esters, even on substrates bearing multiple functional groups like esters, halos, and alkoxy groups. nih.govdigitellinc.com While the Lewis basic nitrogen of the pyridine can sometimes inhibit the iridium catalyst, this challenge can be overcome by incorporating specific substituents on the ring. researchgate.net
Furthermore, novel photochemical and electrochemical methods are emerging as powerful tools. Photocatalysis, using either iridium-based complexes or organic dyes, can activate boronic acids through single-electron processes to generate radical species under mild conditions. rsc.orgresearchgate.netrsc.org This approach has been successfully applied to the synthesis of active pharmaceutical ingredients (APIs). rsc.orgresearchgate.net
Continuous flow chemistry represents another frontier, offering significant advantages in scalability, safety, and reaction speed. organic-chemistry.org Flow reactors have been used for organolithium chemistry to produce boronic acids with remarkable throughput (e.g., 60 g/h) and reaction times of less than a second, mitigating risks associated with traditional batch processes. organic-chemistry.orgnih.gov
| Method | Catalyst/Reagent | Key Advantages | Challenges |
| Iridium-Catalyzed C-H Borylation | [Ir(OMe)(COD)]₂ / dtbbpy | High atom economy; enables late-stage functionalization; tolerates various functional groups. nih.govdigitellinc.com | Potential for catalyst inhibition by the pyridine nitrogen. researchgate.net |
| Photoredox Catalysis | Acridium-based organic photocatalysts or Iridium complexes | Mild reaction conditions; generates radical intermediates for novel couplings. rsc.orgrsc.org | Requires specialized photoreactor setups for large scale. rsc.org |
| Continuous Flow Synthesis | Organolithium reagents (e.g., n-BuLi) | Extremely fast reaction times (<1s); high throughput and scalability; enhanced safety. organic-chemistry.orgnih.gov | Requires specialized flow chemistry equipment. |
| Traditional Halogen-Metal Exchange | n-BuLi or Grignard reagents | Well-established and reliable for large-scale synthesis. umich.edu | Requires cryogenic temperatures; not atom-economical. |
Expanding Catalytic Applications in Highly Complex Chemical Synthesis
This compound is a cornerstone building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. sigmaaldrich.cominnospk.com This reaction is a fundamental tool for constructing carbon-carbon bonds, and the 4-pyridinyl moiety is frequently incorporated into molecules designed for pharmaceutical and materials science applications.
The pyridine nucleus is a privileged scaffold in medicinal chemistry, and this compound provides a direct route to introduce this heterocycle into complex, biologically active molecules. researchgate.net Research has demonstrated its application in the synthesis of potent and selective inhibitors for critical biological targets. For instance, it has been used as a key reagent in the preparation of thienopyrimidine derivatives that act as PI3K inhibitors for cancer therapy and in the development of inhibitors for protein kinase CK2 and HIV-1 protease. sigmaaldrich.comguidechem.com The ability to readily form C-C bonds using this reagent allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
| Target Molecule Class | Therapeutic Area | Role of this compound |
| Thienopyrimidine Derivatives | Oncology | Used in Suzuki coupling to synthesize potent PI3Kα inhibitors. guidechem.com |
| Protein Kinase CK2 Inhibitors | Oncology | Serves as a key building block for the inhibitor scaffold. sigmaaldrich.com |
| HIV-1 Protease Inhibitors | Virology | Incorporated into the final structure via cross-coupling to enhance binding affinity. sigmaaldrich.com |
Innovation in Supramolecular Assemblies and Responsive Smart Materials
The bifunctional nature of this compound, containing both a Lewis acidic boronic acid group and a Lewis basic pyridine nitrogen, makes it an ideal component for designing supramolecular structures and "smart" materials. These opposing functionalities allow for the formation of predictable, self-assembling networks through coordinate bonds and other non-covalent interactions.
Researchers have utilized N-containing boronic esters as self-complementary building blocks to construct ordered two-dimensional (2D) and three-dimensional (3D) molecular networks. sigmaaldrich.com This bottom-up approach to materials design allows for precise control over the architecture and properties of the resulting assemblies.
A significant area of innovation is the development of responsive systems that can react to external stimuli. A prime example is a glucose-responsive supramolecular drug delivery system designed for controlled insulin (B600854) release. guidechem.com In this system, a guest molecule featuring a pyridine boronic acid motif was synthesized. The boronic acid can bind with glucose, leading to a change in the host-guest interaction that triggers the release of insulin, offering a potential pathway for advanced diabetes treatment. guidechem.com
Furthermore, this compound has been employed in the synthesis of novel luminescent materials. One study reported its use in creating a CPPP (a distorted intramolecular charge transfer molecule) that, when incorporated into a silver cluster framework, exhibited a greatly enhanced quantum yield due to a matrix coordination-induced emission effect. guidechem.com
| Application Area | System Description | Function/Stimulus |
| Drug Delivery | Supramolecular assembly based on host-guest interactions with a pyridine boronic acid derivative. guidechem.com | Glucose-responsive system for controlled insulin release. guidechem.com |
| Supramolecular Chemistry | Self-complementary tectons from heteroaromatic boronic acids and pentaerythritol. sigmaaldrich.com | Forms ordered 2D and 3D molecular networks through self-assembly. sigmaaldrich.com |
| Luminescent Materials | CPPP molecule synthesized using this compound and integrated into a silver cluster. guidechem.com | Exhibits enhanced luminescence via a matrix coordination-induced emission effect. guidechem.com |
Interdisciplinary Research Integrating this compound Scaffolds
The versatility of the this compound scaffold has propelled its integration into a wide range of interdisciplinary research fields, bridging synthetic chemistry with materials science, chemical biology, and medicine. Its predictable reactivity and the desirable properties of the resulting pyridine-containing compounds make it a valuable tool for researchers across different scientific domains.
In medicinal chemistry , its role as a fundamental building block for synthesizing enzyme inhibitors and other therapeutics is well-established, contributing directly to the development of new treatments for diseases like cancer and HIV. sigmaaldrich.comguidechem.com
In materials science , it is being used to engineer sophisticated materials with tailored properties. This includes the creation of porous crystalline networks, responsive polymers for drug delivery, and advanced luminescent materials for sensing or display technologies. guidechem.com The synthesis of dye sensitizers for applications in organic electronics is another emerging area where the electronic properties of the pyridine ring are leveraged. guidechem.com
In supramolecular chemistry and chemical biology , the boronic acid's ability to reversibly bind with diols forms the basis for creating sensors and probes. The development of glucose-responsive systems highlights its potential for creating diagnostic tools and bio-integrated materials that can interact with and respond to biological environments. guidechem.com The continued exploration of these interdisciplinary avenues is expected to uncover new functionalities and applications for this highly adaptable chemical compound.
Q & A
Q. What are the common synthetic approaches for 4-pyridinyl boronic acid, and how are these compounds characterized?
this compound derivatives are typically synthesized via automated iterative multicomponent reactions (IMCRs), enabling rapid exploration of chemical space. For example, automated mass spectrometry (MS)-guided workflows can screen reactivity and optimize yields . Post-synthesis, characterization involves nuclear magnetic resonance (NMR) for structural confirmation and MALDI-MS for molecular weight determination. Derivatization (e.g., diol esterification) may be required to prevent boroxine formation during MS analysis .
Q. What are the stability considerations for this compound during storage and experimental use?
this compound is stable under recommended storage conditions (dry, 2–8°C, inert atmosphere) but decomposes under extreme temperatures or UV exposure. Decomposition products include CO, CO₂, NOₓ, and boron oxides. Avoid contact with strong oxidizers, and monitor pH changes in aqueous solutions, as acidic/basic conditions may accelerate degradation .
Q. How does this compound interact with glycoproteins, and what methods optimize selectivity?
Surface plasmon resonance (SPR) studies using carboxymethyl dextran-coated substrates show that binding affinity depends on terminal saccharide moieties. Non-specific secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Buffer optimization (e.g., switching to borate buffers at pH ≥ 8.5) minimizes these effects, enhancing glycoprotein-specific binding .
Advanced Research Questions
Q. How can the kinetics of this compound-diol binding be quantified, and what factors influence binding rates?
Stopped-flow fluorescence assays are used to measure kon values, revealing binding completes within seconds. The kon trend (D-fructose > D-tagatose > D-mannose > D-glucose) correlates with thermodynamic affinity, indicating the "on" rate governs binding constants. Physiological pH (7.4) and temperature (37°C) are critical for mimicking in vivo conditions .
Q. What computational strategies guide the design of this compound-based sensors?
QSAR-driven workflows employ principal component analysis (PCA) and k-means clustering to map boronic acid chemical space. Mordred descriptors (e.g., electronic, steric) are filtered for collinearity, and PCA reduces dimensionality. Clusters are prioritized based on in-house availability and structural diversity, enabling rational selection of derivatives for sensor development .
Q. How is this compound integrated into drug discovery pipelines?
Boronic acids are used as bioisosteres (e.g., replacing carboxylates) to enhance pharmacokinetics or target affinity. Rational design leverages substrate mimicry (e.g., proteasome inhibitors like bortezomib) or computational docking. Prodrug strategies (e.g., boronic esters) improve stability during synthesis, with final hydrolysis to the active acid form .
Q. What analytical methods detect trace boronic acid impurities in pharmaceuticals?
LC-MS/MS in multiple reaction monitoring (MRM) mode achieves ppm-level sensitivity for genotoxic impurities (e.g., carboxy phenyl boronic acid). Method validation includes linearity (R² > 0.99), LOQ (0.1 ppm), and robustness against matrix effects. Direct analysis of underivatized acids reduces sample preparation time .
Q. How does this compound contribute to flame-retardant materials?
Thermogravimetric analysis (TGA) reveals aromatic boronic acids form char residues at >300°C, enhancing thermal stability. Degradation pathways involve dehydration to boroxines, which act as radical scavengers. Substituents (e.g., electron-withdrawing groups) improve flame-retardant efficiency by modulating decomposition kinetics .
Q. Notes
- Methodological answers emphasize experimental design, data interpretation, and reproducibility.
- Advanced questions address kinetic modeling, computational chemistry, and cutting-edge applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
